2-Fluoro-3-hydroxy-5-methoxybenzaldehyde

Catalog No.
S9032680
CAS No.
M.F
C8H7FO3
M. Wt
170.14 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3-hydroxy-5-methoxybenzaldehyde

Product Name

2-Fluoro-3-hydroxy-5-methoxybenzaldehyde

IUPAC Name

2-fluoro-3-hydroxy-5-methoxybenzaldehyde

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

InChI

InChI=1S/C8H7FO3/c1-12-6-2-5(4-10)8(9)7(11)3-6/h2-4,11H,1H3

InChI Key

BVPFCUADFTZQIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)F)C=O

2-Fluoro-3-hydroxy-5-methoxybenzaldehyde is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzaldehyde core. Its chemical formula is C8H7FO3C_8H_7FO_3, and it has a molecular weight of approximately 154.14 g/mol. This compound is notable for its unique combination of functional groups, which influences its chemical reactivity and biological properties.

  • Oxidation: The aldehyde group can be oxidized to yield the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to form the corresponding alcohol.
  • Substitution: The fluorine atom may undergo nucleophilic substitution under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
  • Substitution: Nucleophilic substitution reactions can be performed using sodium methoxide or potassium tert-butoxide.

Major Products Formed

  • From oxidation, the product is 2-fluoro-3-hydroxy-5-methoxybenzoic acid.
  • From reduction, the product is 2-fluoro-3-hydroxy-5-methoxybenzyl alcohol.
  • Substitution reactions yield various substituted benzaldehydes depending on the nucleophile employed.

2-Fluoro-3-hydroxy-5-methoxybenzaldehyde exhibits significant biological activity, particularly as an inhibitor of lysine-specific demethylase 1. This enzyme plays a crucial role in regulating gene expression through histone methylation. By inhibiting this enzyme, the compound may impact various biochemical pathways associated with cancer cell growth and proliferation, suggesting potential therapeutic applications in oncology.

The synthesis of 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde can be achieved through various methods:

  • Reimer-Tiemann Reaction: This method involves the reaction of 4-methoxyphenol with formaldehyde in the presence of a base, yielding high yields of the desired compound.
  • Fluorination Reactions: The introduction of the fluorine atom can be accomplished via electrophilic aromatic substitution or other fluorination techniques.

In industrial settings, these synthetic routes are optimized for higher yields and purity, often utilizing automated systems and continuous flow reactors for efficiency .

2-Fluoro-3-hydroxy-5-methoxybenzaldehyde has several applications across various fields:

  • Pharmaceuticals: As an inhibitor of lysine-specific demethylase 1, it holds promise in cancer research and drug development.
  • Chemical Synthesis: It serves as a valuable intermediate in synthesizing complex organic molecules and pharmaceuticals.
  • Material Science: Its unique properties may be exploited in developing new materials with specific functionalities.

Research indicates that 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde interacts with biological systems primarily through its inhibition of lysine-specific demethylase 1. This interaction leads to changes in gene expression profiles that could affect cellular processes such as differentiation and proliferation. Further studies are needed to elucidate the full spectrum of its interactions within biological pathways .

Similar Compounds

Several compounds share structural similarities with 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde:

Compound NameStructural Features
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)Lacks fluorine atom
2-Fluoro-4-methoxybenzaldehydeLacks hydroxyl group
3-Hydroxy-4-methoxybenzaldehydeLacks fluorine atom
2,4-Difluoro-3-methoxybenzaldehydeContains two fluorine atoms
3-Fluoro-5-methoxybenzoic acidContains a carboxylic acid group instead of aldehyde

Uniqueness

The uniqueness of 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde lies in its combination of both a fluorine atom and hydroxyl group on the benzaldehyde core. This specific arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds, making it particularly valuable in medicinal chemistry and synthetic applications .

The systematic IUPAC name for this compound is 2-fluoro-3-hydroxy-5-methoxybenzaldehyde. Its structure is characterized by:

  • A benzaldehyde backbone ($$ \text{C}6\text{H}5\text{CHO} $$).
  • A fluorine atom at the 2-position, a hydroxyl group (-OH) at the 3-position, and a methoxy group (-OCH$$_3$$) at the 5-position.

Key Identifiers:

PropertyValueSource
CAS Number883576-31-6
Molecular Formula$$ \text{C}8\text{H}7\text{FO}_3 $$
Molecular Weight170.14 g/mol
InChI CodeInChI=1S/C8H7FO3/c1-12-6-2-5(4-10)8(9)7(11)3-6/h2-4,11H,1H3
InChI KeyBVPFCUADFTZQIN-UHFFFAOYSA-N
SMILESCOC1=CC(=C(C(=C1)F)O)C=O

The compound’s purity is typically ≥97%, and it exists as a solid at room temperature.

Historical Context and Discovery

The synthesis of fluorinated aromatic aldehydes gained prominence in the late 20th century with advancements in nucleophilic fluorination techniques. While the exact discovery date of 2-fluoro-3-hydroxy-5-methoxybenzaldehyde is not explicitly documented, its structural analogs, such as 2-hydroxy-5-methoxybenzaldehyde, have been synthesized since the 1970s via formylation and alkylation reactions. The introduction of fluorine into aromatic systems, as seen in this compound, became a focal point in medicinal chemistry due to fluorine’s ability to modulate electronic and steric properties.

Significance in Fluorinated Aromatic Chemistry

Fluorinated aromatics are critical in drug design, agrochemicals, and materials science. The fluorine atom in 2-fluoro-3-hydroxy-5-methoxybenzaldehyde:

  • Enhances metabolic stability by resisting oxidative degradation.
  • Modulates lipophilicity, improving membrane permeability.
  • Influences hydrogen bonding and dipole interactions in target binding.

The methoxy and hydroxyl groups further contribute to its reactivity, enabling derivatization into complex molecules. For example, it serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

170.03792224 g/mol

Monoisotopic Mass

170.03792224 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

Explore Compound Types